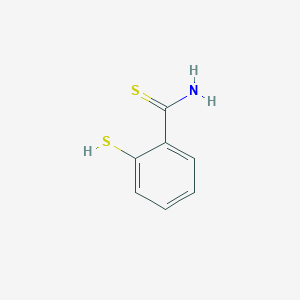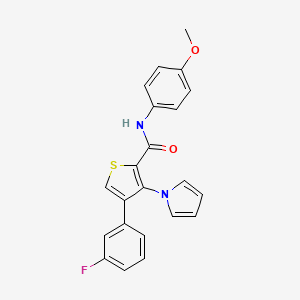![molecular formula C20H21NO5S B3012492 1-[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]-4-phenylbutane-1,4-dione CAS No. 1704522-45-1](/img/structure/B3012492.png)
1-[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]-4-phenylbutane-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]-4-phenylbutane-1,4-dione is a complex organic compound that features a unique combination of functional groups, including an azetidine ring, a sulfonyl group, and a diketone structure
Wirkmechanismus
Target of Action
Related compounds such as azetidin-2-ones have been shown to target transpeptidase enzymes, which are required for bacterial cell-wall synthesis .
Mode of Action
It’s worth noting that azetidin-2-ones, which share a similar core structure, work by targeting the transpeptidase enzymes (penicillin-binding proteins), which are essential for bacterial cell-wall synthesis .
Biochemical Pathways
Related compounds such as azetidin-2-ones have been shown to disrupt bacterial cell-wall synthesis by inhibiting the action of transpeptidase enzymes .
Pharmacokinetics
The physicochemical properties of related compounds have been studied with a focus on understanding cns exposure and undesired off-target pharmacology such as herg interactions .
Result of Action
Related compounds such as azetidin-2-ones have been shown to have antimitotic effects and act as selective estrogen-receptor modulators (serms) in breast-cancer cell lines .
Action Environment
The broad application of suzuki–miyaura (sm) coupling, a related process, arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (ii) complexes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]-4-phenylbutane-1,4-dione typically involves multiple steps, starting with the preparation of key intermediatesThe final step often involves the formation of the diketone structure through aldol condensation or related reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvent systems, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process while maintaining high purity and consistency .
Analyse Chemischer Reaktionen
Types of Reactions
1-[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]-4-phenylbutane-1,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the diketone structure to alcohols or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols, and substitution reactions can result in a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
1-[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]-4-phenylbutane-1,4-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Industry: The compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-methoxybenzenesulfonyl)azetidin-3-amine: Shares the azetidine and sulfonyl groups but lacks the diketone structure.
Azetidin-2-one derivatives: These compounds have a similar azetidine ring but differ in their functional groups and overall structure.
Benzimidazole derivatives: While structurally different, these compounds share some pharmacological properties and applications .
Uniqueness
1-[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]-4-phenylbutane-1,4-dione is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the azetidine ring and the diketone structure allows for diverse chemical transformations and interactions with biological targets, making it a versatile compound in scientific research .
Eigenschaften
IUPAC Name |
1-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]-4-phenylbutane-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5S/c1-26-16-7-9-17(10-8-16)27(24,25)18-13-21(14-18)20(23)12-11-19(22)15-5-3-2-4-6-15/h2-10,18H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CENLNNSIKIHZLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)CCC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-fluorophenyl)-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B3012409.png)

![Ethyl 5-[(3-chlorobenzoyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3012413.png)

![(1S,6R,7R)-7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane;hydrochloride](/img/structure/B3012417.png)
![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide](/img/structure/B3012418.png)


![1-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-((tetrahydrofuran-2-yl)methyl)urea](/img/structure/B3012421.png)
![4-(dipropylsulfamoyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3012424.png)
![2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B3012426.png)
![2-((4-chlorophenoxy)methyl)-1-propyl-1H-benzo[d]imidazole](/img/structure/B3012428.png)
![5-CHLORO-N-[5-(5-CHLOROTHIOPHENE-2-AMIDO)NAPHTHALEN-1-YL]THIOPHENE-2-CARBOXAMIDE](/img/structure/B3012429.png)

